![molecular formula C19H27N5O2 B2454608 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448031-13-7](/img/structure/B2454608.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, emphasizing the importance of structural modifications to explore biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis and characterization of new derivatives showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic potential of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of these compounds indicates a promising avenue for developing new treatments. Du et al. (2015) synthesized novel derivatives exhibiting significant antifungal activity against several phytopathogenic fungi, outperforming existing fungicides in some cases (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, Zhaohai Qin, 2015).
Potential Therapeutic Applications
The compound's derivatives are also investigated for their therapeutic potential in treating diseases such as tuberculosis and cystic fibrosis. Amaroju et al. (2017) prepared derivatives using click chemistry, which showed inhibitory activity against Mycobacterium tuberculosis, identifying compounds with significant minimum inhibitory concentration (MIC) values (Suresh Amaroju, Mahalakshmi Naidu Kalaga, S. Srinivasarao, A. Napiórkowska, E. AUGUSTYNOWICZ-KOPEĆ, S. Murugesan, S. Chander, Rangan Krishnan, Kondapalli Venkata Gowri Chandra Sekhar, 2017). Furthermore, Yu et al. (2008) explored bithiazole derivatives as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) processing, demonstrating the compound's utility in cystic fibrosis therapy (G. Yu, C. Yoo, Baoxue Yang, Michael W. Lodewyk, L. Meng, Tamer T. El-Idreesy, J. Fettinger, D. Tantillo, A. Verkman, M. Kurth, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction can lead to the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The compound affects the cell cycle regulation and DNA damage response pathways . By inhibiting the CHK1, CHK2, and SGK kinases, it can disrupt these pathways and lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown goodanti-inflammatory activity in rats and analgesic activity in mice
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest and apoptosis . These effects can be particularly beneficial in the treatment of cancer, where the uncontrolled proliferation of cells is a major problem .
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-23-12-15(19(22-23)26-2)18(25)20-11-16-14-9-5-6-10-17(14)24(21-16)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGOKBVZZMFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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